molecular formula C11H7N5 B14561700 3-(Pyridin-3-yl)pyrido[3,2-e][1,2,4]triazine CAS No. 61986-13-8

3-(Pyridin-3-yl)pyrido[3,2-e][1,2,4]triazine

Cat. No.: B14561700
CAS No.: 61986-13-8
M. Wt: 209.21 g/mol
InChI Key: CAOHEVOWKMBSOL-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)pyrido[3,2-e][1,2,4]triazine is a heterocyclic compound that features a pyridine ring fused with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)pyrido[3,2-e][1,2,4]triazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with a suitable triazine precursor. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)pyrido[3,2-e][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can lead to the formation of reduced analogs with altered electronic properties.

Scientific Research Applications

3-(Pyridin-3-yl)pyrido[3,2-e][1,2,4]triazine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It is also studied for its electronic properties and potential use in organic electronics.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

    Medicine: The compound is explored for its potential therapeutic applications, including as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)pyrido[3,2-e][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: This compound shares a similar fused ring structure and is also studied for its potential as a kinase inhibitor.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a similar triazine ring, known for its biological activity and potential therapeutic applications.

Uniqueness

3-(Pyridin-3-yl)pyrido[3,2-e][1,2,4]triazine is unique due to its specific ring fusion and the presence of both pyridine and triazine rings. This unique structure imparts distinct electronic properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61986-13-8

Molecular Formula

C11H7N5

Molecular Weight

209.21 g/mol

IUPAC Name

3-pyridin-3-ylpyrido[3,2-e][1,2,4]triazine

InChI

InChI=1S/C11H7N5/c1-3-8(7-12-5-1)10-14-9-4-2-6-13-11(9)16-15-10/h1-7H

InChI Key

CAOHEVOWKMBSOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(N=CC=C3)N=N2

Origin of Product

United States

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